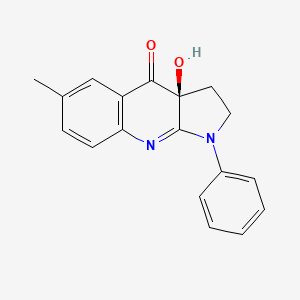

(S)-blebbistatin

Beschreibung

Historical Context of Myosin Inhibitors in Mechanobiology Research

The use of enzyme inhibitors has been a valuable strategy in studying Myosin II function. Early inhibitors, such as 2,3-butanedione (B143835) monoxime (BDM), were widely used but suffered from a lack of specificity, affecting a broad range of proteins beyond Myosin II. mk-lab.orgnih.govfrontiersin.org This lack of specificity highlighted the need for more selective compounds to accurately probe Myosin II's roles in cellular mechanics.

Discovery and Initial Characterization of (-)-Blebbistatin as a Myosin II Inhibitor

(-)-Blebbistatin is a small molecule inhibitor that was discovered through a high-throughput screening assay targeting non-muscle Myosin IIa ATPase activity. nih.govbiorxiv.orgresearchgate.net It is the active enantiomer of the racemic mixture (±)-Blebbistatin. glpbio.com Initial characterization revealed that (-)-Blebbistatin exhibits high affinity and selectivity for Myosin II. mk-lab.orgnih.gov It is cell-permeable, allowing its use in live-cell studies. mk-lab.orgglpbio.com

The mechanism of action of Blebbistatin involves binding to a site within the myosin head, distinct from the nucleotide-binding pocket. mk-lab.orgnih.govnih.gov It preferentially binds to the ATPase intermediate where ADP and phosphate (B84403) are bound at the active site, slowing down the release of phosphate. mk-lab.orgnih.gov This action blocks the myosin heads in a state with low actin affinity, effectively inhibiting actin-myosin interaction and force generation. mk-lab.orgresearchgate.netnih.govnih.govfrontiersin.org

Studies have characterized the inhibitory potency of Blebbistatin across different Myosin II isoforms. While it potently inhibits non-muscle Myosin IIA and IIB, cardiac myosin, and skeletal myosin, it shows less potency against smooth muscle myosin and has little to no effect on myosins from classes I, V, and X. mk-lab.orgglpbio.comwikipedia.orgselleckchem.comresearchgate.net

Here is a summary of reported IC50 values for Blebbistatin on various Myosin II isoforms:

| Myosin II Isoform | Reported IC50 Range (µM) | Source Index |

| Non-muscle Myosin IIA | 0.5 - 5 | 17, 18, 31 |

| Non-muscle Myosin IIB | 0.5 - 5 | 17, 18, 31 |

| Non-muscle Myosin IIC | 1.57 | 31 |

| Skeletal Muscle Myosin | Submicromolar - 5 | 3, 27, 30 |

| Cardiac Myosin | 1.3 - 2.8 | 37, 38 |

| Smooth Muscle Myosin | 3 - 80 | 17, 30, 31 |

Note: IC50 values can vary depending on experimental conditions and the specific assay used.

Significance of Myosin II in Cellular Processes

Myosin II is a critical component of the cellular machinery responsible for generating mechanical force, which is vital for numerous cellular and developmental processes. annualreviews.orgontosight.ainih.govbiologists.comresearchgate.net Its functions include:

Muscle Contraction: Myosin II is the primary motor protein in muscle tissue, responsible for generating the force required for contraction. ontosight.aijove.com

Cell Division (Cytokinesis): Myosin II forms the contractile ring that constricts the cell membrane during cytokinesis, leading to the physical separation of daughter cells. ontosight.airesearchgate.netwikipedia.orgontosight.aimolbiolcell.org

Cell Migration: Myosin II-dependent contractility is essential for generating the forces required for cell movement, including the retraction of the trailing edge and the maturation of focal adhesions. annualreviews.orgontosight.ainih.govbiologists.comresearchgate.netjove.commedchemexpress.com

Maintenance of Cell Shape and Cortical Tension: Myosin II contributes to the structural integrity of the cell and the tension of the actin cortex. mk-lab.orgmolbiolcell.org

Tissue Morphogenesis: The coordinated action of Myosin II is crucial for shaping tissues and organs during development. nih.govbiologists.commolbiolcell.org

Cell Adhesion: Myosin II-generated forces play a role in the formation and maintenance of cell-cell and cell-matrix adhesions. nih.govbiologists.comresearchgate.netjove.comnih.gov

Intracellular Transport: Myosin II is involved in the positioning of organelles within the cell. jove.com

Dysregulation of Myosin II function has also been implicated in various disease states, including muscular dystrophy, cardiomyopathy, and cancer. researchgate.netpnas.orgnih.govnih.gov

Overview of (-)-Blebbistatin's Role as a Research Tool

Due to its selective inhibition of Myosin II ATPase activity and its cell permeability, (-)-Blebbistatin has become an indispensable tool in cell biology and mechanobiology research. mk-lab.orgnih.govnih.govontosight.aistemcell.com It allows researchers to specifically perturb Myosin II function and observe the resulting effects on cellular processes.

Key applications of (-)-Blebbistatin as a research tool include:

Studying Cell Migration and Adhesion: By inhibiting Myosin II contractility, researchers can investigate the contribution of force generation to cell movement and the dynamics of adhesive structures. nih.govjove.comontosight.aimedchemexpress.com

Investigating Cytokinesis: (-)-Blebbistatin has been used to dissect the temporal and spatial control of cytokinesis by inhibiting contractile ring function. nih.govwikipedia.orgselleckchem.com

Analyzing Cytoskeletal Dynamics: The inhibitor helps in understanding how Myosin II activity influences the organization and dynamics of the actin cytoskeleton. ontosight.ainih.gov

Decoupling Contraction in Muscle Studies: In muscle physiology research, (-)-Blebbistatin is used to inhibit contraction, which is particularly useful in techniques like optical mapping of cardiac tissue to reduce motion artifacts. nih.govwikipedia.orgresearchgate.netphysiology.orgphysiology.orgpnas.org

Probing Mechanotransduction: (-)-Blebbistatin is utilized to study how cells sense and respond to mechanical forces by inhibiting the primary force generator. nih.govnih.gov

Stem Cell Research: (-)-Blebbistatin has been shown to improve the survival and cloning efficiency of human pluripotent stem cells after dissociation. stemcell.com

While a powerful tool, it is important to note some characteristics of Blebbistatin that require consideration in experimental design, such as its photosensitivity, potential cytotoxicity at higher concentrations, and fluorescence properties that can interfere with imaging. researchgate.netnih.govwikipedia.orgresearchgate.netresearchgate.net The development of photostable and less cytotoxic derivatives is ongoing to overcome these limitations. wikipedia.orgresearchgate.netscite.ai

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3aS)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAXPYOBKSJSEX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415329 | |

| Record name | (S)-(-)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856925-71-8 | |

| Record name | Blebbistatin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856925718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 856925-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLEBBISTATIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WII7624I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Blebbistatin Myosin Ii Interaction

Molecular Binding Site and Allosteric Inhibition of Myosin II

(-)-Blebbistatin functions as a selective allosteric inhibitor of myosin II. biorxiv.orgnih.govnih.gov Its binding site is located in a cleft within the myosin head, situated approximately 9 Å away from the active site where ATP hydrolysis occurs. biorxiv.orgnih.gov This distal binding site is consistent with its classification as an allosteric modulator, meaning it exerts its effects by binding to a site other than the active site, thereby inducing conformational changes that alter enzyme activity. biorxiv.orgnih.gov

Binding within the Nucleotide Pocket and Actin-Binding Cleft

Structural and computational studies have indicated that the binding site of (-)-Blebbistatin is situated within the aqueous cavity of the myosin head, specifically positioned between the nucleotide pocket and the cleft of the actin-binding interface. biorxiv.orgphysiology.orgmk-lab.orgmdpi.comresearchgate.netstemcell.comwikipedia.orgnih.gov This location allows (-)-Blebbistatin to influence both nucleotide handling and actin interaction. Blind docking simulations support the placement of the productive binding site in this region. mk-lab.orgresearchgate.netstemcell.comnih.gov

Stabilization of Myosin Conformational States

A key aspect of (-)-Blebbistatin's inhibitory mechanism is its ability to stabilize specific conformational states of the myosin motor domain. biorxiv.orgnih.govpnas.orgwikipedia.orgpnas.org This stabilization disrupts the normal progression through the myosin ATPase cycle, effectively halting the motor's activity. physiology.orgbiorxiv.orgmdpi.comresearchgate.netwikipedia.orgnih.govpnas.org

(-)-Blebbistatin preferentially binds to and stabilizes the myosin intermediate state where ADP and inorganic phosphate (B84403) (Pᵢ) are bound at the active site, effectively trapping myosin in a pre-power stroke state. biorxiv.orgphysiology.orgbiorxiv.orgmk-lab.orgmdpi.comresearchgate.netnih.govstemcell.comwikipedia.orgnih.govpnas.org This state is characterized by the myosin head being weakly bound to actin. mk-lab.orgresearchgate.netstemcell.comnih.govnih.govselleckchem.com The accumulation of myosin in this state prevents the transition to the force-generating power stroke. biorxiv.orgphysiology.orgmdpi.comresearchgate.netnih.govwikipedia.orgnih.govpnas.org

(-)-Blebbistatin significantly slows down the rate of phosphate release from the active site of myosin II. biorxiv.orgmk-lab.orgmdpi.compnas.orgresearchgate.netstemcell.comwikipedia.orgnih.govpnas.orgselleckchem.comphysiology.org This is a critical step in the myosin ATPase cycle that precedes the power stroke. By interfering with Pᵢ release, (-)-Blebbistatin prevents the conformational changes necessary for strong actin binding and force generation. biorxiv.orgmdpi.compnas.orgresearchgate.netnih.govwikipedia.orgnih.govpnas.org

Data from kinetic studies illustrate this effect. For example, in one study using skeletal muscle myosin subfragment-1 (S1), the single exponential Pᵢ burst phase of ATP hydrolysis was observed to have a rate constant of 40 s⁻¹ in the absence of blebbistatin, which was reduced to 20 s⁻¹ in the presence of 50 µM blebbistatin. researchgate.net The amplitude of the Pᵢ burst also increased significantly with blebbistatin, indicating a larger accumulation of the M·ADP·Pᵢ intermediate. researchgate.net

Here is a representation of example kinetic data on the effect of blebbistatin on the phosphate burst phase:

| Condition | Phosphate Burst Rate Constant (s⁻¹) | Phosphate Burst Amplitude (nPi/nS1) |

| Absence of Blebbistatin | 40 | 0.31 |

| 50 µM Blebbistatin | 20 | 0.90 |

Note: Data is illustrative and based on findings from source researchgate.net. Specific experimental conditions may vary.

While (-)-Blebbistatin traps myosin in a weakly actin-bound state, its effect on myosin-actin affinity can vary depending on the nucleotide state. biorxiv.orgpnas.orgwikipedia.orgnih.govpnas.org In the presence of ADP, the ternary complex of myosin with ADP and blebbistatin can retain high actin affinity. pnas.orgnih.gov This suggests that while it stabilizes a pre-power stroke state, it does not necessarily prevent actin binding itself, but rather inhibits the subsequent steps required for force generation. biorxiv.orgpnas.orgwikipedia.orgnih.gov Studies have shown that blebbistatin does not interfere with the binding of myosin to actin or with ATP-induced actomyosin (B1167339) dissociation. mk-lab.orgresearchgate.netstemcell.comnih.govselleckchem.com

Modulation of Myosin-Actin Affinity

Impact on Myosin II ATPase Activity

(-)-Blebbistatin functions as a potent inhibitor of Myosin II ATPase activity. It does not compete with nucleotide binding to the skeletal muscle myosin subfragment-1. researchgate.netnih.gov Instead, the inhibitor demonstrates a preferential binding to the ATPase intermediate state where ADP and inorganic phosphate (Pi) are bound at the active site. researchgate.netnih.govapexbt.combiorxiv.org By binding to this state, (-)-Blebbistatin effectively slows down the release of inorganic phosphate. researchgate.netnih.govapexbt.combiorxiv.org This mechanism blocks the myosin heads in a products complex characterized by low actin affinity, thereby inhibiting the actin-activated Mg-ATPase activity. researchgate.netnih.govapexbt.comabcam.com The binding site for blebbistatin is located within an aqueous cavity positioned between the nucleotide pocket and the cleft of the actin-binding interface of the myosin head. researchgate.netnih.gov This allosteric binding site is approximately 9 Å away from the active site. nih.govelifesciences.org

Research has shown that (-)-Blebbistatin can inhibit the basal ATPase activity of skeletal muscle myosin subfragment-1 (S1) to a maximal extent of 91% with a K1/2 of 1.4 μM. researchgate.net The actin-activated ATPase activity of S1 was almost totally inhibited (by 99%) with a K1/2 of 0.4 μM. researchgate.net Studies on native actomyosin from guinea pig taenia cecum showed that (-)-Blebbistatin partially inhibited ATPase activity with an estimated ED50 value of 18.3 ± 9.1 μM. physiology.org

Specificity Profile of (-)-Blebbistatin for Myosin Isoforms

(-)-Blebbistatin is recognized as a selective inhibitor with a notable specificity profile across different Myosin II isoforms. While it primarily targets Myosin II, its inhibitory potency varies depending on the specific isoform and muscle type. nih.govelifesciences.orgbiorxiv.orgtocris.commalnalab.huresearchgate.net

Selectivity for Myosin IIA and IIB

(-)-Blebbistatin is a potent inhibitor of non-muscle myosin IIA and IIB. apexbt.comresearchgate.netwikipedia.orgstemcell.com Studies have reported IC50 values for the inhibition of actin-activated Mg-ATPase activity of non-muscle myosin IIA and IIB from several species ranging from 0.5 to 5.0 μM. apexbt.comabcam.comresearchgate.netstemcell.com Specifically, IC50 values for actin-activated ATPase activities have been reported as 3.58 μM for non-muscle myosin IIA (NM2a) and 2.30 μM for non-muscle myosin IIB (NM2b). nih.govresearchgate.net

Differential Inhibition of Striated Muscle Myosin, Non-muscle Myosin, and Smooth Muscle Myosin

(-)-Blebbistatin exhibits differential inhibitory effects on striated muscle myosin, non-muscle myosin, and smooth muscle myosin. It strongly inhibits the ATPase activities of most vertebrate striated muscle and non-muscle myosin II at concentrations around 1 μM. physiology.org In contrast, it is a less potent inhibitor of smooth muscle myosin ATPase activity, typically requiring concentrations around 10 μM or higher for significant inhibition. apexbt.comphysiology.orgresearchgate.netstemcell.comsemanticscholar.org Some studies report IC50 values for smooth muscle myosin ranging from 3 to 80 μM. malnalab.huresearchgate.net For instance, the IC50 for smooth muscle myosin (SmM) actin-activated ATPase activity has been reported as 6.47 μM. nih.govresearchgate.net However, other research indicates that blebbistatin can potently inhibit mammalian arterial smooth muscle with an IC50 of approximately 5 μM. apexbt.comnih.gov

The varying sensitivity among Myosin II isoforms, particularly the difference between non-muscle and smooth muscle myosin despite high homology in the binding pocket residues, is not fully understood. nih.govelifesciences.orgbiorxiv.org Research suggests that the probability of the blebbistatin binding pocket opening, which is typically closed in the absence of blebbistatin, might be a significant determinant of the differential potency. nih.govelifesciences.orgbiorxiv.org

Here is a summary of reported IC50 values for (-)-Blebbistatin on different Myosin II isoforms:

| Myosin Isoform / Muscle Type | Species | Assay Type | IC50 (μM) | Source |

| Myosin II motor domain | Dictyostelium discoideum | Basal ATPase | 2.96 - 4.9 | wikipedia.org |

| Myosin II motor domain | Dictyostelium discoideum | Actin activated ATPase | 3.9 | wikipedia.org |

| Skeletal muscle II | Rabbit | Basal ATPase | 0.3 - 0.5 | wikipedia.org |

| Skeletal muscle II | Rabbit | Actin activated ATPase | 0.11 | wikipedia.org |

| β-cardiac muscle | Porcine | Basal ATPase | 1.2 | wikipedia.org |

| Striated muscle | Scallop | Basal ATPase | 2.3 | wikipedia.org |

| Nonmuscle IIA | Human | Basal ATPase | 5.1 | wikipedia.org |

| Non-muscle myosin IIA | Several species | Mg-ATPase | 0.5 - 5.0 | apexbt.comabcam.comstemcell.com |

| Non-muscle myosin IIB | Several species | Mg-ATPase | 0.5 - 5.0 | apexbt.comabcam.comstemcell.com |

| Non-muscle myosin IIA (NM2a) | Recombinant | Actin-activated ATPase | 3.58 | nih.govresearchgate.net |

| Non-muscle myosin IIB (NM2b) | Recombinant | Actin-activated ATPase | 2.30 | nih.govresearchgate.net |

| Non-muscle myosin IIC (NM2c) | Recombinant | Actin-activated ATPase | 1.57 | nih.govresearchgate.net |

| Smooth muscle myosin | Several species | Mg-ATPase | 80 | apexbt.comresearchgate.netstemcell.com |

| Smooth muscle myosin (SmM) | Recombinant | Actin-activated ATPase | 6.47 | nih.govresearchgate.net |

| Arterial smooth muscle | Mammalian | Contraction/ATPase | ~3 - 5 | apexbt.comnih.gov |

| Smooth muscle | Vertebrate | ATPase | ~10 | physiology.org |

| Smooth muscle | Guinea pig taenia cecum | Actomyosin ATPase | 18.3 ± 9.1 | physiology.org |

| Smooth muscle | Chicken gizzard | Contraction | ~20 | nih.gov |

Considerations of Off-Target Interactions and Non-Myosin II Effects

While (-)-Blebbistatin is considered a selective inhibitor of Myosin II, it is important to consider potential off-target interactions and effects unrelated to Myosin II inhibition. Target fishing studies using photoreactive derivatives of blebbistatin have indicated that while it primarily cross-links to Myosin II, it can also photo-crosslink to some non-myosin proteins, albeit with at least 10 times lower affinity. malnalab.hu

Furthermore, (-)-Blebbistatin has been reported to exhibit characteristics that can complicate its use, such as cytotoxicity and instability under blue light illumination. malnalab.huwikipedia.org These adverse characteristics and non-myosin II related effects are important considerations in experimental design and interpretation. malnalab.huwikipedia.org For instance, long-term incubation with blebbistatin can result in cell damage and cytotoxicity independent of its myosin inhibitory effect. wikipedia.org Its photo-instability under blue light can lead to inactivation and phototoxicity due to structural changes and the generation of reactive oxygen species. wikipedia.org Additionally, blebbistatin is fluorescent, which can interfere with imaging techniques like GFP imaging or FRET experiments at higher concentrations. wikipedia.org The inactive enantiomer, (+)-Blebbistatin, is often used as a control to assess non-myosin-related effects. wikipedia.orgarvojournals.org

Cellular and Physiological Applications of Blebbistatin in Research

Interrogation of Cytoskeletal Dynamics

(-)-Blebbistatin is a valuable tool for studying the dynamic nature of the cytoskeleton, particularly the interplay between actin filaments and myosin II. biorxiv.orgciteab.comphysiology.orgphysiology.orgnih.govstemcell.comahajournals.orgplos.orgnih.govnih.govresearchgate.net Its inhibitory action on myosin II ATPase activity disrupts the forces generated by this motor protein, thereby affecting the organization and dynamics of the actin cytoskeleton. wikipedia.orgnih.gov

Impact on Actin Cytoskeleton Organization and Stress Fibers

Research utilizing (-)-Blebbistatin has demonstrated its profound impact on the organization of the actin cytoskeleton and the formation and maintenance of stress fibers. Stress fibers are contractile bundles of actin filaments cross-linked by myosin II, crucial for cell adhesion, shape, and migration. nih.govmdpi.com Treatment with (-)-Blebbistatin leads to the disassembly or significant reduction of stress fibers in various cell types. nih.govresearchgate.netpreprints.orgnih.govresearchgate.net For instance, studies in 3T3 and U2OS cells showed a time-dependent decrease and eventual disappearance of prominent actin fibers upon blebbistatin treatment. preprints.org In hepatic stellate cells, blebbistatin treatment resulted in fewer stress fibers and a change in morphology. nih.gov Epithelial cells treated with blebbistatin also showed a dramatic disappearance of stress fibers and the formation of star-shaped networks of actin filaments along the cytoplasm membrane, preventing myosin II from incorporating into actin filaments. researchgate.net This highlights the critical role of myosin II activity in stress fiber assembly and maintenance. nih.govresearchgate.netelifesciences.org

Disruption of Actin-Myosin II Interactions

The primary mechanism of action of (-)-Blebbistatin involves the disruption of the interaction between actin and myosin II. ontosight.aibiorxiv.orgciteab.comstemcell.complos.orgnih.govnih.govcenmed.comnih.govnih.gov It selectively inhibits the actin-activated ATPase activity of myosin II, trapping the myosin heads in a pre-power stroke state with low actin affinity. nih.govbiorxiv.orgnih.govresearchgate.net This prevents the effective cycling of myosin along actin filaments, thereby inhibiting contractility. wikipedia.orgnih.govontosight.aibiorxiv.orgresearchgate.net Studies using immunofluorescence and fluorescent resonance energy transfer have directly shown a blebbistatin-induced disruption of the actin-myosin interaction in vascular smooth muscle cells. nih.gov Electron microscopy has further revealed that blebbistatin can induce a conformational change in the myosin II head, suggesting that its binding site is within the S1 portion of smooth muscle myosin II. nih.gov This disruption of the actin-myosin interaction underlies the observed effects of blebbistatin on cytoskeletal organization and cellular processes. biorxiv.orgphysiology.orgnih.gov

Regulation of Cell Motility and Migration

Myosin II-generated forces are essential drivers of cell motility and migration in many contexts. ontosight.aibiorxiv.orgphysiology.orgplos.orgnih.govnih.govpreprints.orgrndsystems.com (-)-Blebbistatin is widely used to investigate the contribution of myosin II to these processes. ontosight.ainih.gov

Inhibition of Directed Cell Migration and Chemotaxis

Inhibition of myosin II with (-)-Blebbistatin often leads to the disruption or inhibition of directed cell migration and chemotaxis. biorxiv.orgplos.orgpreprints.orgnih.govrndsystems.combiorxiv.orgaxionbiosystems.com For example, blebbistatin blocked the chemotaxis of vascular smooth muscle cells towards chemoattractants like sphingosylphosphorylcholine (B14255) and platelet-derived growth factor BB. nih.gov Similarly, treatment with blebbistatin blocked lysophosphatidic acid chemotaxis in fibroblasts in a reversible manner. biorxiv.org Studies on mesenchymal precursors showed that blebbistatin significantly abrogated migration, suggesting a functional role for blebs in their motility. plos.org While blebbistatin generally inhibits directed migration, its effect on migration speed can vary depending on the cell type and environment. ahajournals.orgaxionbiosystems.comphysiology.orgresearchgate.net For instance, in a 2D setup, blebbistatin inhibited endothelial cell migration, but in 3D collagen I gels, it switched cells from an amoeboid-like to an elongated morphology with no effect on directed migration, while increasing velocity. ahajournals.org

Investigation of Cell Division and Cytokinesis

Cytokinesis, the final stage of cell division where the cytoplasm is partitioned into two daughter cells, is heavily reliant on the formation and contraction of an actomyosin-based contractile ring. physiology.orgnih.govpreprints.orgnih.govtocris.comthe-scientist.commolbiolcell.orgelifesciences.org As a myosin II inhibitor, (-)-Blebbistatin is a crucial tool for studying the mechanisms of cytokinesis. nih.govtocris.comthe-scientist.commolbiolcell.org Blebbistatin inhibits the contraction of the cleavage furrow without disrupting mitosis or contractile ring assembly, allowing researchers to specifically investigate the contractile step of cytokinesis. nih.govrndsystems.comtocris.com Studies in HeLa cells and Xenopus tissue culture cells observed that blebbistatin completely inhibited the contraction of contractile rings and cytokinesis. molbiolcell.org In normal rat kidney (NRK) cells, blebbistatin strongly inhibited cytokinesis, with cells failing to form noticeable equatorial furrows and eventually respreading as binucleate cells. molbiolcell.org This underscores the requirement for active contraction of contractile rings, mediated by myosin II activity, for successful cytokinesis. molbiolcell.orgelifesciences.org

Inhibition of Cleavage Furrow Contraction

During cytokinesis, the final stage of cell division, the cleavage furrow contracts to divide the cell into two daughter cells. This process is driven by the contractile ring, which is composed of actin and myosin II. nih.gov (-)-Blebbistatin specifically inhibits the contraction of the cleavage furrow by inhibiting non-muscle myosin II, without disrupting the assembly of the contractile ring or the process of mitosis itself. rndsystems.comtocris.comnih.gov This selective inhibition allows researchers to study the formation and function of the contractile ring and the temporal and spatial control of cytokinesis. nih.gov

Disruption of Mitotic Spindle Formation

While primarily known for inhibiting cytokinesis, blebbistatin may also disrupt mitotic spindle formation. wikipedia.org The mitotic spindle, composed primarily of microtubules, is essential for segregating chromosomes during mitosis. researchgate.net Studies have shown that inhibiting myosin II activity with blebbistatin can affect spindle dimensions and influence the duration of metaphase. researchgate.net Furthermore, the ability of cells to round up during mitosis, a process involving the actomyosin (B1167339) cortex, is crucial for providing space for proper spindle assembly. frontiersin.org When this rounding is limited, for example, by physical confinement or potentially by myosin II inhibition, it can lead to defects in spindle assembly and chromosome segregation errors. frontiersin.org Blebbistatin has also been used in methods to synchronize cells at different stages of mitosis, including anaphase, highlighting its impact on mitotic progression. researchgate.netelifesciences.org

Studies in Muscle Physiology and Contractility

(-)-Blebbistatin is an important tool for investigating muscle contraction across different muscle types due to its inhibitory effect on various myosins, particularly myosin II isoforms. stemcell.comphysiology.orgwikipedia.org

Inhibition of Muscle Contraction in Various Muscle Types (Cardiac, Skeletal, Smooth, Invertebrate)

(-)-Blebbistatin is a potent inhibitor of myosin II ATPase activity and has been shown to inhibit contraction in a variety of muscle types. physiology.orgrndsystems.comwikipedia.org It effectively inhibits heart muscle myosin, skeletal muscle myosin, and non-muscle myosin II. wikipedia.org While it strongly inhibits most vertebrate striated muscle myosin II ATPase activities at micromolar concentrations (around 1 µM), it is less potent against smooth muscle myosin, typically requiring higher concentrations (around 10 µM). stemcell.comphysiology.org Studies have demonstrated that blebbistatin inhibits contraction in intact and skinned cardiac muscle preparations, isolated cardiomyocytes, and single skeletal muscle myofibrils. physiology.orgnih.gov It has also been used to inhibit contraction in invertebrate muscle. physiology.org

Here is a table summarizing typical IC₅₀ values for (-)-Blebbistatin on different myosin types:

| Myosin Type | IC₅₀ (µM) | Source |

| Non-muscle myosin IIA and IIB | 0.5-5.0 | stemcell.com |

| Cardiac myosin | Micromolar | wikipedia.org |

| Skeletal myosin | Micromolar | wikipedia.org |

| Smooth muscle myosin | ~80 | stemcell.com |

| Vertebrate striated muscle | ~1 | physiology.org |

| Vertebrate smooth muscle | ~10 | physiology.org |

Decoupling Excitation-Contraction in Optical Mapping

Optical mapping is a technique used to visualize electrical activity in excitable tissues like the heart. frontiersin.orgnih.govphysiology.org A major challenge in cardiac optical mapping is motion artifacts caused by muscle contraction, which interfere with signal acquisition. frontiersin.orgnih.govphysiology.org (-)-Blebbistatin is widely used as a pharmacological agent to uncouple excitation from contraction, thereby suppressing mechanical motion and reducing these artifacts. physiology.orgwikipedia.orgfrontiersin.orgnih.govphysiology.org By inhibiting actin-myosin interactions in cardiomyocytes, blebbistatin allows for clearer optical recording of electrical impulse phenomena and calcium transients. frontiersin.orgphysiology.org Its effectiveness and relatively minimal impact on cardiac electrophysiology, compared to earlier uncoupling agents, have made it a popular choice in cardiac optical mapping studies. nih.govphysiology.orggwu.edu

Analysis of Myofilament Mechanics and Force Generation

(-)-Blebbistatin is a valuable tool for studying the mechanics of myofilaments and the process of force generation. biorxiv.orgbiorxiv.org It inhibits myosin ATPase activity and interferes with the phosphate (B84403) release process, trapping myosin in a pre-power-stroke state with low actin affinity. physiology.orgbiorxiv.orgbiorxiv.org This action relaxes the acto-myosin myofilaments. wikipedia.org Studies using blebbistatin have shown that it decreases the force produced by myofibrils and isolated myosin filaments in a dose-dependent manner. biorxiv.orgbiorxiv.org It also reduces the maximum velocity of shortening and the myosin-induced actin sliding velocity. biorxiv.orgbiorxiv.org Research suggests that blebbistatin specifically inhibits force-generating cross-bridge transitions in organized cardiac contractile systems. physiology.org Furthermore, blebbistatin has been shown to stabilize the super-relaxed state in myofilaments, where myosin heads are ordered helically and interact with each other rather than actin. wikipedia.orgresearchgate.net

Here is a table illustrating the dose-dependent effect of blebbistatin on force production in isolated myosin filaments:

Stem Cell Biology and Differentiation

(-)-Blebbistatin has applications in stem cell biology and differentiation research, primarily due to the role of myosin II in cell shape, migration, and mechanical signaling, which can influence stem cell fate. stemcell.comfrontiersin.orgmolbiolcell.orgpnas.org It has been shown to increase the survival and cloning efficiency of human pluripotent stem cells after dissociation. stemcell.com (-)-Blebbistatin can also inhibit the differentiation of human mesenchymal stem cells. stemcell.compnas.org Studies investigating the impact of physical cues on stem cell differentiation have used blebbistatin to inhibit contractility and observe the resulting effects on lineage commitment. pnas.org Furthermore, research on intestinal organoids has utilized blebbistatin to improve the efficiency of generating organoids from crypts and single stem cells, providing a tool to study stem cell self-renewal and differentiation in this model. nih.gov In the context of neuronal differentiation, blebbistatin has been demonstrated to promote neurite outgrowth in human neural progenitor cells by inhibiting non-muscle myosin II. wikipedia.orgfrontiersin.org

Enhancement of Pluripotent Stem Cell Survival and Cloning Efficiency

(-)-Blebbistatin has been shown to significantly improve the survival and cloning efficiency of human pluripotent stem cells (hPSCs), including human embryonic stem (hES) and induced pluripotent stem (hiPS) cells, particularly after dissociation into single cells. stemcell.comshownin.comstemcell.comfishersci.comnih.gov This enhancement is observed downstream of or in conjunction with ROCK inhibition. stemcell.comstemcell.comfishersci.combiorxiv.org Dissociation into single cells can otherwise lead to significant cell death, often through apoptosis and anoikis, a process that (-)-Blebbistatin helps prevent. shownin.comnih.govbiorxiv.org By inhibiting non-muscle myosin II, (-)-Blebbistatin represses cell blebbing, a phenomenon that can cause cell death in hPSCs. nih.gov This improved survival facilitates practical applications of hPSCs, such as their culture on microcarriers without the need for surface coating. stemcell.comstemcell.comfishersci.com Research indicates that non-muscle myosin II is a key molecular motor involved in regulating the survival and self-renewal of hPSCs. nih.gov

Inhibition of Mesenchymal Stem Cell Differentiation

Studies have demonstrated that (-)-Blebbistatin can inhibit the differentiation of human mesenchymal stem cells (MSCs). stemcell.comstemcell.comfishersci.com Inhibition of non-muscle myosin II activity in Wharton's jelly-derived mesenchymal stromal cells (WJ-MSCs) leads to a dose-dependent reduction in proliferative potential, an increase in cell size, and the induction of early senescence. nih.gov Furthermore, it affects cell cycle progression in WJ-MSCs, resulting in an increased percentage of cells in the G0/G1 phase and a corresponding reduction in the percentage of cells in the G2/M phase. nih.gov This G0/G1 arrest is associated with the upregulation of cell cycle inhibitory genes such as CDKN1A, CDKN2A, and CDKN2B, and the downregulation of genes related to progression through the S and M phases. nih.gov (-)-Blebbistatin can also prevent cell aggregation and promote cell survival and proliferation in mesenchymal stem cells cultured in suspension or on microcarriers. google.com

Pathophysiological and Therapeutic Research Applications

The role of myosin II in various cellular processes implicated in disease has led to the investigation of (-)-Blebbistatin in the context of several pathophysiological conditions.

Liver Fibrosis and Portal Hypertension Research

Activated hepatic stellate cells (HSCs) are known to play a significant role in the development of liver fibrosis and portal hypertension due to their contractile properties. nih.govnih.gov Research using (-)-Blebbistatin has explored the impact of inhibiting myosin II on the behavior of these cells. In culture-activated mouse hepatic stellate cells, (-)-Blebbistatin alters cell morphology and function. nih.govnih.gov Treated cells become smaller, acquire a dendritic morphology, and exhibit fewer myosin IIA-containing stress fibers and vinculin-containing focal adhesions. nih.govnih.gov Notably, (-)-Blebbistatin impairs silicone wrinkle formation and reduces collagen gel contraction, indicating a reduction in contractile force generation. nih.govnih.gov It also blocks endothelin-1-induced intracellular Ca2+ release and promotes wound-induced cell migration. nih.govnih.gov These findings suggest that myosin II could be a potential therapeutic target in the treatment of liver fibrosis and portal hypertension. nih.govnih.gov

Arterial Thrombosis and Inflammatory Response

Studies using mouse models have indicated that (±)-Blebbistatin can inhibit the development of arterial thrombosis, reduce the infiltration of inflammatory cells, and decrease damage to vascular tissue. tocris.comrndsystems.comresearchgate.netresearchgate.net In a ferric chloride (FeCl3)-induced model of carotid artery thrombosis in mice, (-)-Blebbistatin treatment significantly reduced thrombus formation. researchgate.netnih.gov This effect is associated with the inhibition of non-muscle myosin heavy chain IIA (NMMHC IIA) expression and the impediment of tissue factor (TF) expression. researchgate.netnih.gov The mechanism appears to involve the GSK3β-NF-κB signaling pathway in arterial vascular tissues and endothelium. researchgate.netnih.gov (-)-Blebbistatin treatment improved carotid artery blood flow and alleviated thrombosis and internal carotid lumen-filling material in the model. researchgate.net

Apoptosis and Cell Survival Mechanisms

(-)-Blebbistatin has been shown to prevent apoptosis and enhance cell survival in various cell types. biorxiv.orgnih.govfrontiersin.orgfrontiersin.org Beyond its role in hPSCs, it has demonstrated protective effects against oxidative stress-induced apoptosis in neuronal cells and hair cell-like HEI-OC-1 cells. nih.govfrontiersin.orgfrontiersin.org In hair cells, (-)-Blebbistatin treatment significantly increased mitochondrial membrane potential (MMP), decreased the accumulation of reactive oxygen species (ROS), and inhibited pro-apoptotic gene expression after neomycin exposure. nih.govfrontiersin.org It can also protect the synaptic connections between hair cells and cochlear spiral ganglion neurons. nih.govfrontiersin.org In neurons, inhibition of myosin II activity with (-)-Blebbistatin attenuated caspase-3 activation and inhibited membrane blebbing induced by oxidative stress. frontiersin.org These findings suggest that (-)-Blebbistatin can maintain mitochondrial function and reduce ROS levels, thereby preserving cell viability and function. nih.govfrontiersin.org

Cancer Metastasis Studies

Research has explored the effects of (-)-Blebbistatin on cancer cell behavior, particularly in the context of metastasis. (-)-Blebbistatin can inhibit the motility and viability of human cancer cell lines. researchgate.net In mouse models of metastasis, treatment with (-)-Blebbistatin has been shown to reduce the number of circulating tumor cells (CTCs). nih.govbiorxiv.org This reduction is linked to the compound's ability to sensitize CTCs to mechanical destruction by hemodynamic forces in the circulation, suggesting that targeting the RhoA-myosin II axis could impede metastasis. nih.govbiorxiv.org (-)-Blebbistatin also influences cancer cell stiffness, migration, and invasion, highlighting the relationship between actomyosin contractility and these metastatic processes. aacrjournals.orgmdpi.com Furthermore, (-)-Blebbistatin has been observed to exhibit phototoxicity to human cancer cells when exposed to blue light, suggesting potential applications in photodynamic therapy research. researchgate.net

Table 1: Summary of (-)-Blebbistatin Research Applications

| Research Area | Key Findings | Relevant Section |

| Pluripotent Stem Cell Survival & Cloning Efficiency | Increases survival and cloning efficiency after dissociation; prevents apoptosis; enables culture on microcarriers. stemcell.comshownin.comstemcell.comfishersci.comnih.govbiorxiv.org | 3.5.1 |

| Mesenchymal Stem Cell Differentiation | Inhibits differentiation; reduces proliferation; induces G0/G1 arrest; affects cell cycle gene expression; prevents aggregation. stemcell.comstemcell.comfishersci.comnih.govgoogle.com | 3.5.2 |

| Liver Fibrosis & Portal Hypertension | Inhibits contraction and promotes migration of hepatic stellate cells; reduces contractile force; suggests myosin II as a therapeutic target. nih.govnih.govbiorxiv.org | 3.6.1 |

| Arterial Thrombosis & Inflammatory Response | Inhibits arterial thrombosis development; reduces inflammatory cell infiltration; reduces vascular tissue damage; impedes TF expression via GSK3β-NF-κB pathway. tocris.comrndsystems.comresearchgate.netresearchgate.netnih.gov | 3.6.2 |

| Apoptosis & Cell Survival Mechanisms | Prevents apoptosis in various cell types; protects against oxidative stress; maintains mitochondrial function; reduces ROS; attenuates caspase-3 activation. biorxiv.orgnih.govfrontiersin.orgfrontiersin.org | 3.6.3 |

| Cancer Metastasis Studies | Inhibits cancer cell motility and viability; reduces circulating tumor cells; sensitizes CTCs to mechanical destruction; affects stiffness, migration, and invasion. researchgate.netnih.govbiorxiv.orgaacrjournals.orgmdpi.com | 3.6.4 |

Neurodegeneration Research

Research into neurodegenerative disorders often involves studying the intricate mechanisms of neuronal function, survival, and regeneration. (-)-Blebbistatin has been employed in this field to elucidate the roles of actomyosin contractility in various neuronal processes.

Studies have demonstrated that inhibiting non-muscle myosin II with (-)-Blebbistatin can influence neurite outgrowth, a crucial step in neuronal development and regeneration after injury frontiersin.orgwikipedia.org. Treatment of neural cells with (-)-Blebbistatin has been shown to result in extensive outgrowth of neurites, a consequence of abolished retrograde actin flow which shifts the balance of cell protrusion towards extension frontiersin.org. This effect has been observed in various neuronal cell types, including primary neurons from mice and rats, as well as human neural progenitor cells (NPCs) frontiersin.org.

Furthermore, (-)-Blebbistatin has been utilized to investigate the involvement of actomyosin contractility in neural polarization and differentiation using human pluripotent stem cell-derived neural models frontiersin.org. Inhibition of NMII with (-)-Blebbistatin initiated extensive neurite outgrowth in human NPCs, and notably, NMII inhibitors were capable of overriding the inhibitory effect of restrictive extracellular matrix components on neurite formation frontiersin.org. The inhibition of Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1), an upstream regulator of NMII, also showed a stimulatory effect on neurite generation, suggesting the dominance of the ROCK1 signal via actomyosin activity frontiersin.org. These findings highlight NMII and ROCK1 as potential pharmacological targets for augmenting neural regeneration at the progenitor level, offering novel perspectives for developing treatments for various neurodegenerative disorders frontiersin.org.

Beyond neurite dynamics, (-)-Blebbistatin has been implicated in protecting against neuronal apoptosis in certain contexts. It has been reported to reduce apoptosis in neurons, potentially by inhibiting myosin IIA-actin interactions, increasing mitochondrial length, reducing calcium overload, mitigating damage from oxygen free radicals and mitochondrial dysfunction, and decreasing caspase activity frontiersin.org. For example, in a study involving cerebral ischemia/reperfusion injury in mice, (-)-Blebbistatin treatment reduced both neurological deficits and infarct size, and decreased the abundance of dead cells and apoptotic neurons researchgate.net. This neuroprotective effect was associated with the inhibition of neuronal autophagic cell death induced by non-muscle myosin heavy-chain IIA (NMMHC IIA) researchgate.net.

(-)-Blebbistatin has also been used to study nuclear motility in neural cells. Inhibition of myosin II with (-)-Blebbistatin in mouse radial glia-like neural progenitor cells and rat glioma C6 cells provoked an elongated bipolar morphology and increased nuclear motility elte.hu.

Despite its utility, it is important to note that (-)-Blebbistatin has certain limitations for live-cell imaging and long-term applications due to issues such as chemical instability, low solubility, potential cytotoxicity at higher concentrations, and blue light-induced phototoxicity frontiersin.orgwikipedia.org. These characteristics can interfere with cell biology assessments and may necessitate the use of its derivatives with improved properties frontiersin.orgwikipedia.orgnih.gov.

Wound Healing Investigations

Wound healing is a complex biological process involving coordinated cell migration, proliferation, and extracellular matrix remodeling. (-)-Blebbistatin has been a valuable tool in investigating the role of actomyosin contractility in various aspects of wound healing, particularly in the migration of different cell types involved in this process.

Studies have shown that (-)-Blebbistatin can influence the migration of fibroblasts and keratinocytes, two key cell types in wound repair. In mouse embryonic fibroblasts, (-)-Blebbistatin inhibited collective migration and impaired wound healing in a dose-dependent manner axionbiosystems.com. Similarly, in human dermal fibroblasts, (-)-Blebbistatin has been shown to affect migration and potentially reduce collagen remodeling, which is relevant to the pathogenesis of keloids researchgate.net. However, the effect of (-)-Blebbistatin on fibroblast migration can vary depending on the experimental conditions and the specific context frontiersin.orgnih.gov. Some studies indicate that inhibiting myosin II with (-)-Blebbistatin can prevent tail shortening and detachment in migrating fibroblasts without significantly affecting frontal protrusion or nuclear migration nih.gov.

In keratinocytes, the primary cells of the epidermis responsible for re-epithelialization during wound closure, the effects of (-)-Blebbistatin on migration have also been investigated. Research suggests that (-)-Blebbistatin can increase the migration of keratinocytes on 2D surfaces nih.gov. Studies using wound healing assays with Madin-Darby Canine Kidney (MDCK) epithelial cells showed that (-)-Blebbistatin treatment influenced the wound healing pattern, affecting the spacing between leader cell groups which are involved in collective migration caltech.edu. While (-)-Blebbistatin can increase keratinocyte sheet movement under certain conditions, its effect can be influenced by the extracellular matrix composition mdpi.com. For instance, on fibronectin substrates with impaired synergy sites, (-)-Blebbistatin increased the velocity of keratinocyte sheets mdpi.com.

(-)-Blebbistatin has also been studied in the context of corneal wound healing. It has been reported to promote directional migration of corneal endothelial cells (CECs) and accelerate wound healing in rabbit corneal endothelial scraping models, leading to improved corneal clarity and reduced edema medchemexpress.com. This effect is thought to be mediated by decreasing actin retrograde flow and increasing lamellipodial protrusion persistence medchemexpress.com.

Furthermore, (-)-Blebbistatin has been used in wound healing assays involving cell debris clearance. Inhibition of non-muscle myosin II with (-)-Blebbistatin slowed wound healing in the presence of cell debris, suggesting a role for NMII-dependent cell clearance in this process lelelab.org.

Methodological Considerations and Advanced Research Techniques

Application in Permeabilized Muscle Fiber Respirometry

(-)-Blebbistatin is commonly employed in respirometric experiments using permeabilized muscle fibers (pfi). bioblast.at Permeabilized muscle fibers are susceptible to oxygen diffusion limitations, which can affect mitochondrial respiration measurements, especially at low oxygen levels. bioblast.atbioblast.atoroboros.at The addition of (-)-Blebbistatin to the respiration medium helps to prevent fiber contraction, which can interfere with the assessment of mitochondrial respiration and ADP kinetics. bioblast.atbioblast.atoroboros.atnih.govnih.gov By inhibiting contraction, (-)-Blebbistatin can reduce oxygen sensitivity and allow for the study of ADP kinetics in pfi under normoxic conditions. bioblast.atbioblast.atoroboros.at However, some studies indicate that the presence of (-)-Blebbistatin may not entirely eliminate oxygen dependence in pfi. bioblast.atoroboros.at Using (-)-Blebbistatin in high-resolution respirometry of permeabilized muscle fibers allows for the measurement of real-time changes in mitochondrial oxygen consumption rate without the influence of contraction. nih.gov This is particularly useful for studying oxidative phosphorylation (OXPHOS) respiratory chain activity. nih.gov

Integration with Optical Mapping Techniques

Optical mapping is a high-resolution fluorescence imaging technique used to visualize electrical excitation waves in excitable tissues like the heart. frontiersin.orgphysiology.orgmdpi.comnih.gov A significant challenge in optical mapping is the presence of motion artifacts caused by tissue contraction, which can distort fluorescence signals. frontiersin.orgphysiology.orgmdpi.comnih.gov (-)-Blebbistatin is frequently used as a pharmacological excitation-contraction uncoupling agent to suppress cardiac muscle contraction and minimize these artifacts. frontiersin.orgphysiology.orgmdpi.comnih.govnih.gov This allows for more accurate acquisition of action potentials and intracellular calcium transients. physiology.orgmdpi.com While (-)-Blebbistatin is favored over other uncoupling agents due to its potency and minimal direct effects on cardiac electrophysiology, potential secondary effects on electrical activity, metabolism, and coronary flow should be considered. physiology.orgnih.gov Studies have shown that (-)-Blebbistatin at concentrations typically used in optical mapping (e.g., 5-10 µM) does not significantly affect the electrical activity in heart tissue. mdpi.com However, comparisons between contracting and (-)-Blebbistatin-arrested hearts have shown differences in action potential durations, suggesting some influence on electrophysiology, particularly at higher frequencies. frontiersin.orgnih.gov

Use in Confocal and Fluorescence Microscopy for Cytoskeletal Visualization

Confocal and fluorescence microscopy are powerful tools for visualizing cellular structures, including the cytoskeleton. (-)-Blebbistatin is used in conjunction with these techniques to study the role of myosin II in shaping and dynamics of the actin cytoskeleton. nih.govrsc.orgnih.gov By inhibiting myosin II activity, researchers can observe the resulting changes in cytoskeletal organization, cell morphology, and cellular processes driven by actomyosin (B1167339) contractility. nih.govrsc.org For instance, studies have used confocal fluorescence imaging to visualize actin and microtubules in cells treated with (-)-Blebbistatin, demonstrating observable and quantifiable changes in cytoskeletal morphology. nih.gov Confocal reflectance microscopy can also be used to assess cell force generation in 3D matrices by observing the remodeling of collagen fibers around cells, a process influenced by cellular contractile forces inhibited by (-)-Blebbistatin. nih.gov Live-cell imaging with fluorescently labeled actin can reveal how myosin inhibition by (-)-Blebbistatin affects actin cytoskeleton dynamics and remodeling in real-time. rsc.orgresearchgate.net

Live Cell Imaging and Photo-inactivation Considerations

The use of (-)-Blebbistatin in live-cell imaging requires careful consideration due to its photo-instability and potential phototoxicity, particularly when using blue light excitation commonly employed with many fluorophores like GFP. wikipedia.orgcaymanchem.comresearchgate.netarvojournals.org Prolonged exposure to blue light (450-490 nm) can lead to the degradation of (-)-Blebbistatin into inactive and potentially cytotoxic products. wikipedia.orgcaymanchem.comcaymanchem.comtargetmol.comresearchgate.netarvojournals.org This photo-inactivation can complicate experiments and lead to misinterpretations. wikipedia.orgcaymanchem.comresearchgate.net Researchers often employ strategies to mitigate these issues, such as using red light for illumination, minimizing exposure time to blue light, or using photostable derivatives like (S)-nitro-Blebbistatin or para-amino-Blebbistatin. wikipedia.orgcaymanchem.comcaymanchem.comtargetmol.comresearchgate.net Despite these challenges, (-)-Blebbistatin has been successfully used in live-cell imaging studies, with strategies like attenuation of light intensity and rapid diffusion of fresh drug helping to maintain its utility. researchgate.net

Computational Modeling and Molecular Dynamics Simulations

Computational modeling, particularly molecular dynamics (MD) simulations, plays a significant role in understanding the mechanism of (-)-Blebbistatin's interaction with myosin II at the molecular level. nih.govbiorxiv.orguni.lufoldingathome.orgmdpi.comnih.govmdpi.com MD simulations have been used to investigate the binding site of (-)-Blebbistatin on myosin II, which is located within an aqueous cavity between the nucleotide pocket and the actin-binding interface. nih.govmk-lab.orgbiorxiv.org These simulations have provided insights into how (-)-Blebbistatin stabilizes specific myosin intermediates, such as the ADP-Pi bound state, and interferes with phosphate (B84403) release. nih.govmk-lab.orgmdpi.com Computational studies, including blind docking and all-atom MD simulations, have helped to explain the selectivity of (-)-Blebbistatin for different myosin II isoforms by examining the dynamics of the blebbistatin binding pocket and the conformational changes in myosin. biorxiv.orgfoldingathome.org MD simulations can explore the opening of this "cryptic" pocket, which is often closed in experimental structures without the ligand, and the probability of this opening correlates with the potency of (-)-Blebbistatin inhibition. biorxiv.org Furthermore, computational methods have been used to reconstruct molecular events like ADP release from myosin, supported by structural data from (-)-Blebbistatin-bound myosin complexes. mdpi.comnih.gov

Derivatives and Analogues of Blebbistatin

Development of Photostable and Non-cytotoxic Derivatives

A major focus in blebbistatin derivative development has been the creation of compounds that are stable under light exposure and exhibit reduced or absent cytotoxicity. The original (-)-Blebbistatin is susceptible to degradation by blue light (450-490 nm), leading to the formation of cytotoxic intermediates and limiting its use in prolonged live cell imaging experiments. caymanchem.comcaymanchem.comcaymanchem.combiomol.com Several derivatives have been successfully engineered to address these issues.

para-Nitroblebbistatin

para-Nitroblebbistatin is a C15 nitro-substituted derivative of blebbistatin that has demonstrated improved properties compared to the parent compound. researchgate.netresearchgate.netnih.gov It is characterized by being photostable, non-cytotoxic, and non-fluorescent, making it a valuable alternative for applications where the limitations of blebbistatin are problematic. researchgate.netwikipedia.orgtargetmol.commedchemexpress.comtocris.com Studies have shown that para-nitroblebbistatin retains myosin II inhibitory properties similar to those of blebbistatin. researchgate.netwikipedia.orgtocris.com It has been successfully employed in fluorescent imaging experiments, including those involving myosin IIA-GFP expressing live dendritic cells and synaptophysin-pHluorin expressing live neurons. wikipedia.org In cellular assays, para-nitroblebbistatin effectively inhibits cytokinesis without negatively impacting cell number or death rate. targetmol.commedchemexpress.com

| Property | (-)-Blebbistatin | para-Nitroblebbistatin |

| Photostability | Low (unstable to blue light) wikipedia.orgcaymanchem.comcaymanchem.comcaymanchem.combiomol.com | High (photostable) researchgate.netwikipedia.orgtargetmol.commedchemexpress.comtocris.com |

| Cytotoxicity | Present wikipedia.orgmalnalab.huresearchgate.netresearchgate.netnih.gov | Low/Absent researchgate.netnih.govtargetmol.commedchemexpress.comtocris.com |

| Fluorescence | High wikipedia.orgresearchgate.netwikipedia.org | Low/Non-fluorescent researchgate.netwikipedia.orgtargetmol.commedchemexpress.comtocris.com |

| Myosin II Inhibition | Potent wikipedia.orgcaymanchem.comcenmed.com | Similar to Blebbistatin researchgate.netwikipedia.orgtocris.com |

| Water Solubility | Low (e.g., ~10 µM) wikipedia.orgresearchgate.net | ~5 µM wikipedia.org |

para-Aminoblebbistatin

para-Aminoblebbistatin is another C15 amino-substituted derivative that offers significant advantages over (-)-Blebbistatin. wikipedia.orgresearchgate.netwikipedia.orgapexbt.com This derivative is noted for its high water solubility, which is considerably greater than that of blebbistatin (e.g., ~400 µM in water-based buffers). wikipedia.orgresearchgate.netwikipedia.orgmotorpharma.com Like para-nitroblebbistatin, it is non-fluorescent and photostable, and studies have indicated it is neither cytotoxic nor phototoxic. wikipedia.orgcaymanchem.comresearchgate.netwikipedia.orgapexbt.commotorpharma.com While slightly less potent as a myosin inhibitor compared to blebbistatin in some assays, it retains substantial inhibitory activity against various myosin II isoforms. wikipedia.orgwikipedia.orgmotorpharma.commedchemexpress.com Its improved solubility and favorable photochemical properties make para-aminoblebbistatin a promising alternative for research applications requiring higher inhibitor concentrations or blue light irradiation. researchgate.net

| Property | (-)-Blebbistatin | para-Aminoblebbistatin |

| Photostability | Low wikipedia.orgcaymanchem.comcaymanchem.comcaymanchem.combiomol.com | High (photostable) wikipedia.orgcaymanchem.comresearchgate.netwikipedia.orgapexbt.commotorpharma.com |

| Cytotoxicity | Present wikipedia.orgmalnalab.huresearchgate.netresearchgate.netnih.gov | Low/Absent wikipedia.orgcaymanchem.comresearchgate.netmotorpharma.com |

| Fluorescence | High wikipedia.orgresearchgate.netwikipedia.org | Low/Non-fluorescent wikipedia.orgcaymanchem.comresearchgate.netwikipedia.orgapexbt.com |

| Water Solubility | Low (e.g., ~10 µM) wikipedia.orgresearchgate.net | High (e.g., ~400 µM) wikipedia.orgresearchgate.netwikipedia.orgmotorpharma.com |

| Myosin Inhibition | Potent wikipedia.orgcaymanchem.comcenmed.com | Slightly weaker but substantial wikipedia.orgwikipedia.orgmotorpharma.commedchemexpress.com |

Azidoblebbistatin for Photo-Crosslinking and Target Identification

Azidoblebbistatin is a photoreactive derivative designed for photo-crosslinking applications. wikipedia.orgpnas.orgnih.govelte.humalnalab.huresearchgate.netresearchgate.net This compound exhibits inhibitory properties identical to those of blebbistatin in the absence of UV irradiation. pnas.orgnih.govresearchgate.net Upon UV irradiation, azidoblebbistatin can be covalently crosslinked to its target proteins, primarily myosin II. pnas.orgnih.govelte.humalnalab.huresearchgate.net This covalent linkage enhances its in vitro and in vivo effectiveness and helps overcome limitations related to blebbistatin's relatively low myosin affinity and water solubility by allowing for complete crosslinking even at low concentrations through sequential irradiation cycles. pnas.orgelte.humalnalab.hu The photo-crosslinking feature of azidoblebbistatin is particularly valuable for identifying both strong and weak binding partners of blebbistatin within cellular environments, contributing to a better understanding of its target profile. pnas.orgelte.humalnalab.huresearchgate.net

(S)-Nitroblebbistatin for Live Cell Imaging

(S)-Nitroblebbistatin is a derivative developed with the specific aim of improving photostability and reducing the fluorescence of blebbistatin for live cell imaging applications. wikipedia.orgcaymanchem.comcaymanchem.combiomol.comwindows.net This derivative is stable under prolonged irradiation at wavelengths commonly used in fluorescence microscopy (450-490 nm) and has been successfully applied in fluorescent live cell imaging studies. wikipedia.orgcaymanchem.comwindows.net While it addresses the photostability issue, the nitro substitution can lead to a decrease in affinity for myosin in some cases. wikipedia.org Despite this, its enhanced photostability makes it a useful tool for experiments requiring extended imaging periods.

Structure-Activity Relationship Studies for Enhanced Specificity and Affinity

Structure-Activity Relationship (SAR) studies on the blebbistatin scaffold have been crucial for understanding how modifications to its chemical structure affect its biological activity, including myosin isoform specificity and binding affinity. wikipedia.orgmalnalab.huresearchgate.netresearchgate.netbiorxiv.orgfrontiersin.org The blebbistatin molecule consists of a tricyclic core (rings A-C) and a phenyl group (ring D). malnalab.hu SAR studies suggest that the D-ring is a particularly amenable site for chemical modifications to fine-tune the compound's properties, including ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and toxicological profiles, while the tricyclic core is important for fitting into the myosin binding pocket. malnalab.huresearchgate.net

Modifications to the A-ring have generally resulted in reduced inhibitory properties, suggesting its importance for potent myosin inhibition. malnalab.hu In contrast, modifications on the D-ring, such as the nitro and amino substitutions seen in para-nitroblebbistatin and para-aminoblebbistatin, have yielded derivatives with improved properties like higher water solubility, reduced cytotoxicity, and preserved or slightly altered potency. caymanchem.commalnalab.huresearchgate.netresearchgate.net These studies provide valuable insights for the rational design of new blebbistatin analogues with tailored properties for specific research or potential therapeutic applications. malnalab.huresearchgate.net

Strategies for Overcoming Limitations of Original (-)-Blebbistatin

The development of blebbistatin derivatives is a direct response to the limitations of the original (-)-Blebbistatin, primarily its phototoxicity, cytotoxicity, fluorescence, and poor water solubility. wikipedia.orgcaymanchem.commalnalab.huresearchgate.netbiomol.comtocris.comuni.lu Strategies employed to overcome these limitations include chemical modifications to the blebbistatin scaffold.

As discussed, the introduction of a nitro group at the para position of the phenyl ring (D-ring) led to para-nitroblebbistatin, which is photostable and non-cytotoxic. researchgate.netnih.govtargetmol.commedchemexpress.comtocris.commalnalab.hu Similarly, a para-amino substitution resulted in para-aminoblebbistatin, significantly improving water solubility while maintaining favorable photochemical and cytotoxicity profiles. wikipedia.orgcaymanchem.comresearchgate.netwikipedia.orgapexbt.commotorpharma.com

The development of azidoblebbistatin addresses the need for a tool to overcome limitations related to affinity and solubility in target identification studies through photo-crosslinking. pnas.orgnih.govelte.humalnalab.hu This allows for irreversible binding to myosin II upon irradiation, enhancing effectiveness and enabling the identification of interacting proteins. pnas.orgelte.humalnalab.hu

Furthermore, the exploration of different substitution patterns and functional groups on the blebbistatin core, guided by SAR studies, continues to be a key strategy in developing derivatives with improved properties for various research applications, including live cell imaging and potential in vivo studies. wikipedia.orgmalnalab.huresearchgate.netresearchgate.netbiorxiv.orgfrontiersin.org These efforts aim to provide researchers with a wider array of tools to study myosin II function with greater precision and fewer confounding side effects.

Challenges and Future Directions in Blebbistatin Research

Addressing Photo-Instability and Phototoxicity in Vivo

A significant challenge associated with (-)-Blebbistatin is its sensitivity to blue light, leading to photodegradation and the generation of phototoxic species. This photo-instability and resulting phototoxicity severely restrict its use in experiments involving light exposure, such as fluorescence microscopy or in vivo imaging wikipedia.orgmalnalab.huresearchgate.netfrontiersin.orgbiorxiv.orgresearchgate.netnih.gov. Exposure to blue light can cause photoconversion of the molecule and generate reactive oxygen species, damaging samples researchgate.netresearchgate.net. This makes in vivo imaging of blebbistatin-treated samples impossible wikipedia.org. While samples maintained in the dark show high stability, exposure to bright light significantly reduces (-)-Blebbistatin levels over time biorxiv.org. Addressing this requires the development of photostable derivatives that retain their inhibitory activity without inducing phototoxicity upon illumination. Derivatives like para-nitroblebbistatin and para-aminoblebbistatin have been developed to be photostable and non-phototoxic, offering potential solutions for live-cell imaging applications wikipedia.orgresearchgate.netfrontiersin.orgnih.gov.

Mitigating Cytotoxicity and Off-Target Effects

(-)-Blebbistatin can exhibit cytotoxicity, particularly during long-term incubations, which may be independent of its myosin inhibitory effect wikipedia.orgmalnalab.huresearchgate.net. This toxicity, along with potential off-target effects, complicates the interpretation of experimental results and limits its therapeutic potential wikipedia.orgmalnalab.hufrontiersin.orgnih.govresearchgate.netbiorxiv.org. Studies using the inactive enantiomer, (+)-Blebbistatin, are valuable for control experiments to help distinguish myosin-specific effects from non-myosin-related toxicity wikipedia.orgnih.gov. The development of derivatives with reduced cytotoxicity and improved specificity is an active area of research malnalab.hufrontiersin.orgresearchgate.net. Some derivatives have shown reduced toxicity compared to the parent compound researchgate.net.

Improving Solubility and Delivery for In Vivo Applications

The poor water solubility of (-)-Blebbistatin presents a major obstacle for achieving sufficient concentrations in aqueous buffers and for in vivo administration wikipedia.orgmalnalab.hufrontiersin.orgbiorxiv.orgresearchgate.netresearchgate.netcaymanchem.com. Low solubility can lead to the formation of insoluble aggregates, which can interfere with experiments and limit its effectiveness researchgate.netfrontiersin.orgbiorxiv.org. Improving the solubility is crucial for expanding its applicability, especially in in vivo research and potential therapeutic uses wikipedia.orgfrontiersin.orgresearchgate.netcaymanchem.com. Derivatives with enhanced water solubility have been synthesized, such as a water-soluble derivative developed in 2016 with significantly improved solubility (approximately 400 µM) compared to (-)-Blebbistatin's solubility (below 10 µM) wikipedia.orgresearchgate.net. Para-aminoblebbistatin is another derivative noted for its improved solubility researchgate.netnih.gov. Novel approaches for targeted drug delivery, such as lipid-based nanoparticles, are also being explored to overcome solubility and delivery challenges for in vivo applications caymanchem.comnih.gov.

Exploring Novel Therapeutic Applications and Drug Development

Despite the challenges, the selective inhibition of myosin II by (-)-Blebbistatin highlights the potential of targeting myosin motors for therapeutic purposes malnalab.huresearchgate.netcaymanchem.com. Myosin II is involved in various pathological processes, including cancer metastasis, neurodegeneration, muscle disease, and wound healing malnalab.huresearchgate.net. (-)-Blebbistatin and its derivatives are being investigated for potential therapeutic applications, such as inhibiting cancer cell migration and promoting neuronal axon growth caymanchem.com. Research is exploring its use in areas like acute lymphoblastic leukemia and in addressing viral infections biorxiv.orgfrontiersin.org. The development of biologically safe blebbistatin derivatives could target a variety of myosin II-related human diseases malnalab.hu. Rational drug design efforts are focused on generating analogs with improved properties for clinical viability and broad therapeutic potential biorxiv.orgbiorxiv.org.

Further Elucidation of Myosin II Isoform-Specific Mechanisms

While (-)-Blebbistatin is largely specific for myosin II, it inhibits different myosin II isoforms with varying potencies wikipedia.orgnih.govbiorxiv.orgresearchgate.net. The precise molecular determinants underlying these isoform-specific differences are not fully understood nih.govbiorxiv.orgresearchgate.net. For example, smooth muscle myosin is inhibited less potently than nonmuscle myosin IIA, even when the blebbistatin binding site appears conserved biorxiv.orgresearchgate.net. Further research is needed to elucidate the mechanisms of isoform specificity, which could inform the design of more selective inhibitors nih.govbiorxiv.org. Studies utilizing techniques like molecular dynamics simulations are helping to understand how pocket dynamics in different myosin II isoforms can influence blebbistatin binding affinity and potency nih.govbiorxiv.org.

Integration with Emerging Technologies for Advanced Mechanobiological Studies

Understanding the mechanical forces generated by cells and tissues, often mediated by myosin II, is a critical aspect of mechanobiology. Integrating (-)-Blebbistatin and its derivatives with emerging technologies can provide powerful tools for advanced mechanobiological studies nih.govroyalsocietypublishing.org. High-throughput and high-content screening systems, microfluidic devices, and advanced imaging techniques can be used in conjunction with myosin inhibitors to systematically investigate the role of mechanical cues in cellular processes nih.govroyalsocietypublishing.org. These technologies can help overcome limitations in experimental throughput and provide more precise control and measurement of mechanical factors influencing cell behavior royalsocietypublishing.org. The combination of specific myosin inhibitors like (-)-Blebbistatin derivatives with these advanced platforms will be crucial for gaining deeper insights into mechanotransduction and its implications in health and disease nih.govroyalsocietypublishing.org.

Q & A

Basic Research Questions

Q. How do I determine the optimal concentration of (-)-Blebbistatin for inhibiting non-muscle myosin II in cell-based assays?

- Methodological Approach : Begin with literature-reported ranges (e.g., 10–100 μM) and perform dose-response experiments using viability assays (e.g., CCK-8) to exclude cytotoxic effects . Validate functional inhibition via phalloidin staining for actin cytoskeleton disruption or collagen contraction assays . Adjust concentrations based on cell type (e.g., HSCs vs. MPs) and assay duration .

Q. What controls are necessary to confirm the specificity of (-)-Blebbistatin in myosin II inhibition studies?

- Experimental Design :

- Use the inactive enantiomer (+)-blebbistatin as a negative control to rule out off-target effects .

- Combine with rescue experiments (e.g., constitutively active myosin mutants) to confirm phenotype reversibility .

- Include alternative myosin II inhibitors (e.g., Y-27632) for comparative validation .

Q. Which assays are most reliable for quantifying (-)-Blebbistatin’s effects on cell migration?

- Recommended Assays :

- Cell Exclusion Assays : Measure migration robustness using Z' factor analysis (target Z' > 0.5) to ensure high-throughput compatibility .

- IncuCyte® Live-Cell Analysis : Track migration dynamics in real-time; note that blebbistatin may exert stronger inhibition on invasion than migration (e.g., Matrigel vs. wound-healing assays) .

- Collagen Contraction Assays : Quantify HSC contraction post-treatment using image analysis software (e.g., PTI ImageMaster) .

Advanced Research Questions

Q. How can I resolve contradictory data on (-)-Blebbistatin’s efficacy across different cellular models (e.g., mesenchymal precursors vs. cancer cells)?

- Data Contradiction Analysis :

- Assess cell-specific myosin II isoform expression (e.g., MYH9 vs. MYH10) via qPCR or immunoblotting .

- Evaluate assay conditions: Blebbistatin’s photoinactivation under blue light may alter outcomes in long-term imaging studies; use dark-phase protocols or LED filters .

- Compare 2D vs. 3D models, as matrix stiffness influences myosin II activity .

Q. What strategies optimize (-)-Blebbistatin delivery in vivo for studying developmental or disease processes?

- In Vivo Methodologies :

- Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution using HPLC-MS, noting rapid hepatic clearance in rodents .

- Nanoformulation : Encapsulate in liposomes or PEGylated carriers to enhance stability and bioavailability .

- Conditional Knockout Models : Combine with tissue-specific myosin II knockouts to isolate drug effects .

Q. How do I design a high-throughput screen (HTS) to identify synergistic compounds with (-)-Blebbistatin?

- HTS Workflow :

- Use a 384-well format with Z' factor-validated migration/invasion assays .

- Pair blebbistatin with libraries targeting cytoskeletal regulators (e.g., Rho kinase inhibitors) or epigenetic modifiers .

- Apply combinatorial index (CI) analysis via software like CompuSyn to quantify synergy .

Q. What analytical techniques validate (-)-Blebbistatin’s target engagement and off-target effects in complex models?

- Advanced Validation :

- Phos-Tag® Electrophoresis : Resolve phosphorylation status of myosin light chain (MLC) to confirm inhibition .

- Thermal Proteome Profiling (TPP) : Identify off-target interactions by monitoring protein thermal stability shifts post-treatment .

- Single-Cell RNA Sequencing : Uncover heterogeneous responses in tumor or stem cell populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |